

# Using 2-Methoxy-3-nitro-6-phenylpyridine as a drug intermediate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Methoxy-3-nitro-6-phenylpyridine

CAS No.: 161029-97-6

Cat. No.: B3244242

[Get Quote](#)

Application Note: **2-Methoxy-3-nitro-6-phenylpyridine** as a High-Value Drug Scaffold

## Part 1: Executive Summary & Strategic Utility

**2-Methoxy-3-nitro-6-phenylpyridine** (CAS: 161029-97-6) is a specialized heterocyclic building block utilized primarily in the synthesis of P2X3 receptor antagonists, kinase inhibitors (e.g., p38 MAPK), and allosteric modulators targeting GPCRs. Its structural value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:[1]

- **C3-Nitro Group:** A latent amine precursor for constructing fused ring systems (imidazopyridines, triazolopyridines).
- **C2-Methoxy Group:** A versatile handle that can serve as a hydrogen bond acceptor or be hydrolyzed to a pyridone (lactam) pharmacophore.
- **C6-Phenyl Group:** Provides a pre-installed hydrophobic moiety essential for occupying deep hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gate of kinases).

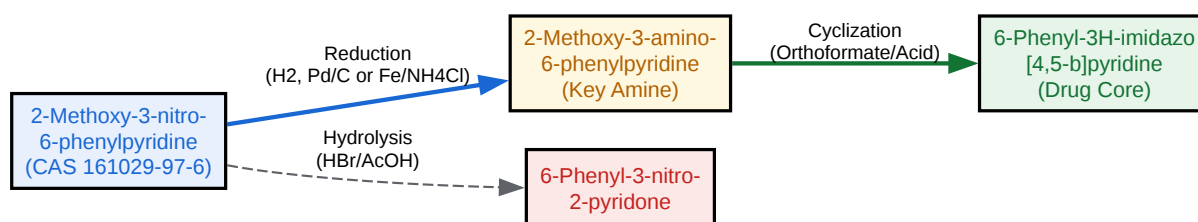
This guide details the protocols for transforming this intermediate into a 6-phenyl-imidazo[4,5-b]pyridine core, a "privileged structure" in modern drug discovery.

## Part 2: Chemical Profile & Handling

Property	Specification
IUPAC Name	2-Methoxy-3-nitro-6-phenylpyridine
CAS Number	161029-97-6
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	234.22 g/mol
Appearance	Yellow to pale-orange crystalline solid
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Stability	Stable under ambient conditions; light-sensitive (store in amber vials)
Hazards	Irritant (Skin/Eye); Potential sensitizer.[2][3] Handle in a fume hood.

## Part 3: Synthetic Pathway Visualization

The following diagram illustrates the "Scaffold Evolution" from the title compound to a bioactive imidazo[4,5-b]pyridine core.



[Click to download full resolution via product page](#)

Caption: Fig 1. Divergent synthetic pathways. The primary route (blue/green) yields the imidazopyridine core.

## Part 4: Experimental Protocols

### Protocol A: Chemoselective Nitro Reduction

Objective: To reduce the C3-nitro group to an amine without demethylating the C2-methoxy group or reducing the phenyl ring.

Context: Standard hydrogenation ( $H_2/Pd-C$ ) can sometimes result in over-reduction or dechlorination if halogens are present elsewhere. The Iron/Ammonium Chloride method is selected here for its high chemoselectivity and operational simplicity.

Materials:

- Substrate: **2-Methoxy-3-nitro-6-phenylpyridine** (1.0 equiv)
- Reagent: Iron powder (325 mesh, 5.0 equiv)
- Additive: Ammonium Chloride ( $NH_4Cl$ , 5.0 equiv)
- Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **2-Methoxy-3-nitro-6-phenylpyridine** (10 mmol, 2.34 g) in Ethanol (40 mL).
- Activation: Add a solution of Ammonium Chloride (2.67 g, 50 mmol) in Water (10 mL).
- Addition: Add Iron powder (2.79 g, 50 mmol) in a single portion.
- Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.<sup>[4]</sup>
  - Checkpoint: The yellow starting material should disappear, replaced by a fluorescent blue spot (amine) within 2–4 hours.

- Work-up:
  - Cool to room temperature.[5]
  - Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Ethanol (20 mL).
  - Concentrate the filtrate under reduced pressure to remove ethanol.
  - Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
- Purification: Dry the combined organics over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. The crude 2-Methoxy-3-amino-6-phenylpyridine is typically >95% pure and can be used directly.
  - Yield Expectation: 85–92%. [6]

## Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: To form the fused imidazole ring, generating the pharmacophore found in many kinase inhibitors.

Materials:

- Substrate: 2-Methoxy-3-amino-6-phenylpyridine (from Protocol A)
- Reagent: Triethyl Orthoformate (TEOF, Excess)
- Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

Step-by-Step Procedure:

- Setup: Place the amine (5 mmol) in a dry pressure vial or round-bottom flask.
- Solvent/Reagent: Add Triethyl Orthoformate (10 mL). No co-solvent is usually required as TEOF acts as both reagent and solvent.
- Catalysis: Add pTSA monohydrate (47 mg, 0.25 mmol).
- Reaction: Heat to 100°C for 4–6 hours.

- Mechanism:[1][7] The amine reacts with TEOF to form an imidate intermediate, which undergoes intramolecular attack by the pyridine nitrogen (after in-situ demethylation or direct attack depending on conditions; often the methoxy group is retained if mild, or eliminated to form the oxo-bridge if harsh. Note: Standard cyclization retains the methoxy if N-alkylation is intended later, but direct fusion often yields the 2-methoxy-imidazo derivative.)
- Work-up: Evaporate volatiles under high vacuum.
- Crystallization: Triturate the residue with cold Diethyl Ether or Hexane to precipitate the product.

## Part 5: Quality Control & Analytics

To ensure the integrity of the intermediate before downstream processing, use the following parameters.

Method	Parameter	Acceptance Criteria
HPLC	Column: C18 (150 x 4.6 mm, 3.5 $\mu$ m) Mobile Phase: A: 0.1% TFA/H <sub>2</sub> O, B: MeCN Gradient: 10% B to 90% B over 15 min	Purity > 98.0% (Area %)
<sup>1</sup> H-NMR	Solvent: DMSO-d <sub>6</sub> Key Signals: <ul style="list-style-type: none"><li>• -OCH<sub>3</sub> (Singlet, ~4.0 ppm)</li><li>• Phenyl protons (Multiplet, 7.4–8.0 ppm)</li><li>• Pyridine H4/H5 (Doublets, distinct coupling)</li></ul>	Consistent structure; No residual solvent peaks >0.5%
LC-MS	ESI+ Mode	[M+H] <sup>+</sup> = 235.2 $\pm$ 0.1 Da

## Part 6: References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 161029-97-6. Retrieved from [\[Link\]](#)

- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds: Methodologies and Mechanisms. *Molecules*, 28(3). Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [[benchchem.com](https://www.benchchem.com)]
- 2. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. 187242-88-2 | 2-Chloro-3-nitro-6-phenylpyridine - AiFChem [[aifchem.com](https://www.aifchem.com)]
- 4. [upcommons.upc.edu](https://upcommons.upc.edu) [[upcommons.upc.edu](https://upcommons.upc.edu)]
- 5. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 6. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
- 7. Nitro Reduction - Common Conditions [[commonorganicchemistry.com](https://www.commonorganicchemistry.com)]
- To cite this document: BenchChem. [Using 2-Methoxy-3-nitro-6-phenylpyridine as a drug intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3244242/docs#using-2-methoxy-3-nitro-6-phenylpyridine-as-a-drug-intermediate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)